4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine
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Overview
Description
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a unique structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring in the compound’s structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.
Scientific Research Applications
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of energetic salts.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is unique due to its combination of an amino acid structure with a triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
164332-85-8 |
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Molecular Formula |
C11H14N6O2 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N6O2/c12-8(9(18)19)5-6-1-3-7(4-2-6)14-11-15-10(13)16-17-11/h1-4,8H,5,12H2,(H,18,19)(H4,13,14,15,16,17)/t8-/m0/s1 |
InChI Key |
PJCBYMREFYGWDN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NC2=NNC(=N2)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NC2=NNC(=N2)N |
Origin of Product |
United States |
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